11-Bromo-1-undecanethiol

Overview

Description

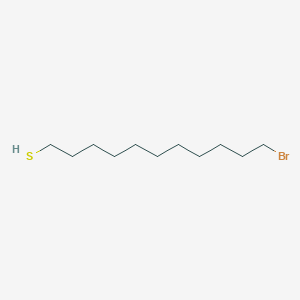

11-Bromo-1-undecanethiol is a bromo-terminated alkanethiol with the molecular formula C11H23BrS and a molecular weight of 267.27 g/mol . This compound is known for forming self-assembled monolayers (SAMs) on various surfaces, which can modify surface characteristics by forming bonds between sulfur groups and surface atoms .

Mechanism of Action

Target of Action

The primary target of 11-Bromo-1-undecanethiol, also known as 11-Bromoundecane-1-thiol, is the surface of various materials, particularly gold nanoparticles . The compound forms a bond between its sulfur groups and the atoms on the surface, modifying the surface characteristics .

Mode of Action

This compound interacts with its targets by forming a self-assembled monolayer (SAM) on the surface . This bromo-terminated alkanethiol modifies the surface characteristics by forming a bond between its sulfur groups and the surface atoms .

Biochemical Pathways

It’s known that the compound can be used in the synthesis of gasotransmitters when mixed with dodecanethiol .

Result of Action

The primary result of this compound’s action is the formation of a protective SAM on gold nanoparticles . This modification can potentially be used in biomedical applications for the fabrication of in vivo sensors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Bromo-1-undecanethiol can be synthesized through the bromination of 1-undecanethiol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions . The reaction proceeds as follows:

C11H23SH+Br2→C11H23BrS+HBr

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-) ions.

Oxidation Reactions: The thiol group in this compound can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and sodium thiolate (NaSR).

Major Products:

Substitution Reactions: Products include 11-hydroxy-1-undecanethiol, 11-amino-1-undecanethiol, and 11-thioalkyl-1-undecanethiol.

Oxidation Reactions: Products include 11-undecyl disulfide and 11-undecyl sulfonic acid.

Scientific Research Applications

11-Bromo-1-undecanethiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

11-Mercapto-1-undecanol: Similar to 11-Bromo-1-undecanethiol but with a hydroxyl group instead of a bromine atom.

11-Amino-1-undecanethiol: Contains an amino group instead of a bromine atom.

11-Mercaptoundecanoic acid: Contains a carboxylic acid group instead of a bromine atom.

Uniqueness: this compound is unique due to its bromo-termination, which allows for specific and versatile chemical modifications. The bromine atom can be easily substituted with various nucleophiles, making it a valuable intermediate in organic synthesis .

Biological Activity

11-Bromo-1-undecanethiol, also known as BrUDT, is an organothiol compound with the molecular formula . It features a bromine atom at one end and a thiol group () at the other, connected by an undecane chain. This unique structure allows for diverse chemical reactivity, particularly in biological and materials science applications.

The presence of the thiol group in this compound enables its participation in thiol-ene click chemistry, which is a method for synthesizing new materials with specific properties. This reaction can couple the thiol with alkenes under mild conditions, resulting in stable carbon-sulfur bonds. Such reactions are pivotal in creating functional surfaces and polymers used in various biomedical applications.

Additionally, the bromine atom can be substituted with various nucleophiles, allowing researchers to modify the compound's properties for specific applications. This versatility makes BrUDT a valuable building block in organic synthesis and bioconjugation reactions, where it can attach to biomolecules like proteins or antibodies.

Potential Applications in Biotechnology

- Self-Assembled Monolayers (SAMs) : The thiol group has a strong affinity for metals, particularly gold. This property is exploited to form self-assembled monolayers on gold nanoparticles, which are crucial for biosensors and drug delivery systems .

- Bioconjugation : The ability of BrUDT to react with biomolecules opens avenues for attaching drugs or imaging agents to proteins, enhancing targeted delivery systems in therapeutics.

- Nanotechnology : Its role in synthesizing nanoparticles that release nitric oxide has been documented, highlighting its potential use in cardiovascular therapies and other medical applications .

Study on SAMs

A study demonstrated that this compound could effectively form SAMs on gold surfaces. These SAMs exhibited enhanced stability and biocompatibility, making them suitable for use in biosensors that require minimal background noise and high specificity .

Drug Delivery Systems

Research involving nitric oxide-releasing nanoparticles synthesized using BrUDT indicated significant improvements in therapeutic efficacy for treating vascular diseases. The nanoparticles facilitated controlled release profiles that enhanced bioavailability and reduced side effects associated with conventional therapies .

Safety and Toxicology

While this compound is primarily utilized in research settings, safety data indicate that it can act as an irritant to skin and eyes. Proper handling protocols must be adhered to minimize exposure risks . The compound is classified under several hazard codes indicating potential chronic aquatic toxicity and respiratory irritation .

Summary of Key Findings

| Property/Feature | Description |

|---|---|

| Molecular Formula | |

| Key Functional Groups | Thiol (-SH), Bromine (Br) |

| Chemical Reactions | Thiol-ene click chemistry, bioconjugation |

| Applications | SAMs on gold nanoparticles, drug delivery systems |

| Safety Classification | Skin irritant, eye irritant |

Properties

IUPAC Name |

11-bromoundecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23BrS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVISLWYYHGTTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCS)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00614404 | |

| Record name | 11-Bromoundecane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116129-34-1 | |

| Record name | 11-Bromoundecane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Bromo-1-undecanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 11-bromo-1-undecanethiol form a self-assembled monolayer on gold, and what happens to the monolayer when exposed to an electron beam?

A1: this compound molecules spontaneously organize and bind to gold surfaces through a strong sulfur-gold interaction. This forms a well-ordered monolayer with the alkyl chains extending outward. [] When exposed to a low-energy electron beam (~30 eV), the molecular bonds within the SAM are broken, leading to damage and potential desorption of the molecules. This damage was successfully monitored in real-time using metastable excited helium atoms without causing further damage to the monolayer. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.